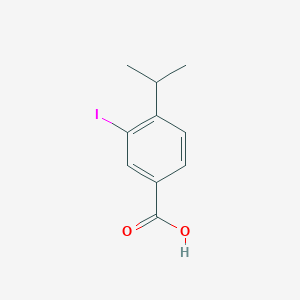

3-Iodo-4-isopropylbenzoic acid

Overview

Description

3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2. It is a white crystalline solid that belongs to the class of benzoic acids. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-isopropylbenzoic acid typically involves the iodination of 4-isopropylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-isopropylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are performed in the presence of a base such as potassium carbonate or sodium hydroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carboxylic acid group.

Major Products Formed

Substitution Reactions: The major products are substituted benzoic acids with different functional groups replacing the iodine atom.

Coupling Reactions: The products are biaryl compounds formed by the coupling of this compound with other aromatic compounds.

Reduction Reactions: The major products are 4-isopropylbenzyl alcohol or 4-isopropylbenzaldehyde, depending on the extent of reduction.

Scientific Research Applications

3-Iodo-4-isopropylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in the development of new compounds.

Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.

Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be explored as therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 3-Iodo-4-isopropylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

- 3-Iodo-4-methylbenzoic acid

- 3-Iodo-4-(tert-pentyl)benzoic acid

- 4-Acetyl-2-iodobenzoic acid

- Methyl 3-iodo-4-isopropylbenzoate

Uniqueness

3-Iodo-4-isopropylbenzoic acid is unique due to the presence of both an iodine atom and an isopropyl group on the aromatic ring. This combination of substituents imparts specific chemical properties that can be exploited in various reactions and applications. The iodine atom provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .

Biological Activity

3-Iodo-4-isopropylbenzoic acid (C10H11IO2) is a benzoic acid derivative that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its antimalarial properties, enzyme interactions, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features an iodo group at the 3-position and an isopropyl group at the 4-position of the benzoic acid structure. This unique configuration contributes to its biological activity by influencing molecular interactions and solubility.

Antimalarial Activity

Recent studies have investigated the antimalarial efficacy of various benzoic acid derivatives, including this compound. The compound has been evaluated for its inhibitory effects on the Plasmodium falciparum CLK3 kinase, which plays a critical role in the survival of malaria parasites.

Key Findings:

- Inhibition Potency : The compound demonstrated significant inhibition of PfCLK3, with an IC50 value indicating potent activity against the kinase involved in Plasmodium RNA splicing. The structure-activity relationship (SAR) studies showed that modifications to the isopropyl and carboxylic acid groups significantly affected potency and selectivity .

- Comparative Analysis : In a comparative study, this compound exhibited an IC50 of approximately 28.7 nM against PfCLK3, indicating strong potential as a lead compound for further development into antimalarial drugs .

| Compound | IC50 (nM) | pIC50 |

|---|---|---|

| This compound | 28.7 | 7.5 |

| Analogue A | 24 | 7.6 |

| Analogue B | 34 | 7.5 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in cellular processes:

- Enzyme Interaction : The presence of the iodo substituent enhances lipophilicity, facilitating better membrane permeability and enzyme binding. Studies indicate that the compound acts as a competitive inhibitor of PfCLK3, disrupting the normal splicing processes essential for parasite survival .

- Structural Requirements : SAR studies highlighted that both the positioning and nature of substituents on the benzoic acid scaffold are crucial for maintaining effective binding affinity to target enzymes. Alterations in these groups led to significant changes in biological activity .

Cytotoxicity and Safety Profile

While exploring its therapeutic potential, it is essential to assess cytotoxicity:

- Cell Viability Assays : Preliminary tests indicated that at concentrations effective for antimalarial activity, this compound showed low cytotoxicity against human foreskin fibroblasts, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have documented the biological effects of related compounds, providing context for understanding the activity of this compound:

- Benzoic Acid Derivatives : Research has shown that other benzoic acid derivatives can enhance proteasome activity and modulate autophagy pathways, suggesting a broader spectrum of biological effects that may extend to this compound .

- Structural Analogues : Studies comparing structural analogues revealed that modifications leading to increased hydrophobicity positively correlate with enhanced enzyme inhibition and reduced cytotoxicity in non-target cells .

Properties

IUPAC Name |

3-iodo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYRHJJXCOILPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660774 | |

| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99059-64-0 | |

| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.